molecular formula C23H26N2O2 B5036071 N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide

Cat. No.: B5036071
M. Wt: 362.5 g/mol
InChI Key: GPYLKHXJQGRZGD-UHFFFAOYSA-N
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Description

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique structure, which resembles a diamond lattice. The incorporation of adamantane into various compounds often enhances their stability and lipophilicity, making them valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with 3-amino-5-phenoxyaniline. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an acid chloride. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy derivatives.

Scientific Research Applications

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to known drugs like amantadine and memantine.

    Industry: Utilized in the development of advanced materials, including polymers and nanodiamonds.

Mechanism of Action

The mechanism of action of N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The amino and phenoxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound similar to amantadine.

Uniqueness

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide is unique due to the presence of both the amino and phenoxy groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c24-18-9-19(11-21(10-18)27-20-4-2-1-3-5-20)25-22(26)23-12-15-6-16(13-23)8-17(7-15)14-23/h1-5,9-11,15-17H,6-8,12-14,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLKHXJQGRZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)N)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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